(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone
Overview
Description
3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone, also known as 3APB, is a novel synthetic compound belonging to the class of substituted benzothiophenes. It is a synthetic stimulant drug that is structurally related to amphetamine, and has been reported to have similar effects. 3APB has been used in scientific research to study the effects of stimulants on the body, as well as to explore potential therapeutic applications.
Scientific Research Applications
Crystallographic Analysis
The study of the crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives, including bis(benzo[b]thiophen-2-yl)methanone, reveals insights into their conformational similarities and crystal packing characteristics. These analyses shed light on the edge-to-face interactions and S...π contacts, which are crucial for understanding the chemical reactivity and potential applications of these compounds in material science and pharmaceuticals (Katzsch, Gruber, & Weber, 2016).
Synthetic Applications
The synthesis and reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone have been explored, demonstrating its potential as a precursor for the functionalization of benzo[b]thiophene derivatives. This work highlights the versatility of such compounds in organic synthesis, providing pathways for the development of new pharmaceutical agents and materials (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Antimicrobial Activity
Substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones have been synthesized and screened for their antibacterial and antifungal activities. The study of these compounds contributes to the search for new antimicrobial agents, emphasizing the importance of structural modifications in enhancing biological activities (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Fluorescence Properties
An analysis of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones explored their electronic absorption, excitation, and fluorescence properties. This study is significant for the development of new fluorescent materials and sensors, showcasing the impact of structural and environmental factors on spectroscopic properties (Al-Ansari, 2016).
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1-benzothiophen-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c14-10-5-6-15(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10H,5-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQKFNHKPXOJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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